N-hydroxynaphthalene-2-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
10335-79-2 |
|---|---|
Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
N-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C11H9NO2/c13-11(12-14)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,14H,(H,12,13) |
InChI Key |
PCJLUGWQCHMMAG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NO |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NO |
Other CAS No. |
10335-79-2 |
Synonyms |
2-naphthohydroxamic acid N,N-naphthaloylhydroxylamine |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies
Advanced Synthetic Approaches to N-Hydroxynaphthalene-2-carboxamide and its Analogues
Modern synthetic chemistry offers several efficient pathways for the preparation of N-hydroxynaphthalene-2-carboxamides. These methods are often characterized by high yields, reduced reaction times, and greater purity of the final products.
Microwave-Assisted Synthetic Protocols for Carboxamide Formation
Microwave-assisted organic synthesis has emerged as a highly effective technique for the formation of carboxamides, offering significant advantages over conventional heating methods. nih.govnih.govresearchgate.netraco.cat This approach is noted for its efficiency, leading to good yields and high purity of the synthesized compounds. nih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to mere minutes. mdpi.comresearchgate.netresearchgate.net For instance, the synthesis of N-substituted 1-hydroxynaphthalene-2-carboxanilides has been successfully achieved with microwave heating at 120-130 °C and 500 W for as little as 15 to 50 minutes. nih.govmdpi.commdpi.com This rapid and efficient heating is a hallmark of microwave-assisted synthesis, which has been applied to a wide array of chemical transformations. nih.govnih.govmdpi.com
The general procedure involves the reaction of a naphthalene (B1677914) carboxylic acid with an appropriate amine in a suitable solvent, often in the presence of a coupling agent. nih.govresearchgate.net The reaction mixture is then subjected to microwave irradiation in a dedicated reactor, which allows for precise temperature and pressure control. nih.govnih.gov This controlled environment ensures uniform heating and minimizes the formation of byproducts. nih.gov
Condensation Reactions Involving Naphthalene Carboxylic Acids and Substituted Anilines
A primary and versatile method for synthesizing N-hydroxynaphthalene-2-carboxamides is the condensation reaction between a hydroxynaphthalene carboxylic acid and a substituted aniline (B41778). nih.govresearchgate.netresearchgate.net This reaction, a type of amidation, forms the characteristic amide bond of the target molecule. libretexts.org In this process, the carboxyl group of the naphthalene derivative reacts with the amino group of the aniline, resulting in the formation of a carboxamide and the elimination of a water molecule. libretexts.orgunizin.org
The reaction is typically carried out in a dry, inert solvent such as chlorobenzene (B131634) to prevent unwanted side reactions. nih.govresearchgate.net The synthesis of a series of N-substituted 1-hydroxynaphthalene-2-carboxanilides was achieved through the condensation of 1-hydroxy-2-naphthoic acid with various ring-substituted anilines. nih.gov Similarly, 3-hydroxynaphthalene-2-carboxylic acid can be reacted with appropriately substituted anilines to yield a range of 3-hydroxy-N-arylnaphthalene-2-carboxanilides. researchgate.netmdpi.com The versatility of this method lies in the wide variety of commercially available or synthetically accessible substituted anilines, allowing for the generation of a large and diverse library of this compound derivatives. nih.govmdpi.com
Strategic Role of Phosphorous Trichloride (B1173362) in Carboxamide Synthesis
Phosphorus trichloride (PCl3) plays a crucial role as a condensing agent in the synthesis of N-hydroxynaphthalene-2-carboxamides from naphthalene carboxylic acids and anilines. nih.govresearchgate.netresearchgate.net Its primary function is to activate the carboxylic acid group, facilitating the subsequent nucleophilic attack by the amine. nih.gov The reaction of the carboxylic acid with PCl3 in situ generates a highly reactive acyl chloride intermediate. nih.govresearchgate.net
This acyl chloride is then immediately reacted with the substituted aniline present in the reaction mixture, leading to the formation of the desired carboxamide. nih.gov This one-pot procedure is efficient and avoids the need to isolate the often-sensitive acyl chloride intermediate. The use of phosphorus trichloride has been reported in numerous syntheses of N-aryl-1-hydroxynaphthalene-2-carboxanilides and their 3-hydroxy counterparts, highlighting its importance in this synthetic strategy. nih.govmdpi.comresearchgate.netresearchgate.netmdpi.comresearchgate.netucj.org.ua The reaction is typically performed in a dry solvent like chlorobenzene under either conventional heating or microwave irradiation. nih.govresearchgate.netresearchgate.net
Rational Design and Preparation of this compound Derivatives
The rational design and synthesis of derivatives of this compound allow for the systematic exploration of structure-activity relationships. By strategically modifying the chemical structure, researchers can fine-tune the physicochemical and biological properties of these compounds.
Synthesis of Ring-Substituted N-Aryl-hydroxynaphthalene-carboxanilides
The synthesis of ring-substituted N-aryl-hydroxynaphthalene-carboxanilides is a key strategy for creating a diverse range of derivatives. This is typically achieved by reacting a hydroxynaphthalene-2-carboxylic acid with various substituted anilines. nih.govresearchgate.net This modular approach allows for the introduction of a wide array of substituents onto the anilide ring, thereby systematically altering the properties of the final molecule. nih.gov
Among the various ring-substituted derivatives, halogenated N-aryl-hydroxynaphthalene-carboxanilides have been a significant focus of synthesis. These compounds are prepared by the condensation of a hydroxynaphthalene-2-carboxylic acid with mono-, di-, or tri-halogenated anilines. nih.govresearchgate.net The synthesis is often facilitated by the use of phosphorus trichloride as a condensing agent and can be accelerated by microwave irradiation. nih.govresearchgate.netresearchgate.net
For example, a series of N-substituted 1-hydroxynaphthalene-2-carboxanilides, including those with chloro and bromo substituents on the aniline ring, have been synthesized. nih.gov Similarly, various N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, featuring di-chloro substitutions, have been prepared. researchgate.net The synthetic route generally involves the reaction of the appropriate halogenated aniline with the corresponding hydroxynaphthalene-2-carboxylic acid in a solvent like chlorobenzene. nih.govresearchgate.net This straightforward approach provides access to a wide range of mono-, di-, and tri-chlorinated and brominated variants for further investigation. nih.govresearchgate.net
Alkoxylated and Methoxylated Analogues
The synthesis of alkoxylated and methoxylated N-hydroxynaphthalene-2-carboxamides is a key strategy for modulating the physicochemical properties, particularly lipophilicity, of the parent compound. These analogues are typically prepared through the condensation of a hydroxynaphthalene carboxylic acid with the appropriate alkoxy- or methoxy-substituted aniline. mdpi.commdpi.com
A common and efficient method involves using phosphorus trichloride in a solvent like dry chlorobenzene under microwave-assisted conditions. mdpi.commdpi.commdpi.com For instance, a series of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides was synthesized by condensing 3-hydroxynaphthalene-2-carboxylic acid with various alkoxyanilines. mdpi.com In cases where the required alkoxyanilines are not commercially available, they can be prepared beforehand, for example, by the alkylation of the corresponding aminophenol with an appropriate alkyl bromide. mdpi.com This approach allows for the introduction of a wide variety of alkoxy groups, from simple methoxy (B1213986) substituents to longer and more complex branched chains, onto the anilide ring. mdpi.comnih.gov
The position of the alkoxy group (ortho, meta, or para) on the anilide ring is another critical variable that can be controlled by selecting the appropriate starting aniline. This positional isomerism has been shown to significantly influence the biological activity of the resulting compounds. nih.gov
Table 1: Examples of Synthesized Alkoxylated and Methoxylated this compound Analogues This table is interactive. You can sort and filter the data.
| Compound Name | Naphthalene Scaffold | Aniline Substituent | Synthetic Method Reference |
|---|---|---|---|
| N-(3-Ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | 3-Hydroxy-2-naphthoic acid | 3-Ethoxyaniline | mdpi.comnih.gov |
| 3-Hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamide | 3-Hydroxy-2-naphthoic acid | 2-Propoxyaniline | nih.gov |
| N-[2-(But-2-yloxy)-phenyl]-3-hydroxynaphthalene-2-carboxamide | 3-Hydroxy-2-naphthoic acid | 2-(But-2-yloxy)aniline | mdpi.comnih.gov |
| N-(3,5-Dimethoxyphenyl)-1-hydroxynaphthalene-2-carboxamide | 1-Hydroxy-2-naphthoic acid | 3,5-Dimethoxyaniline | nih.govnih.gov |
| N-(2-Methoxyphenyl)naphthalene-1-carboxamide | 1-Naphthoic acid | 2-Methoxyaniline | nih.gov |
| N-(3-Methoxyphenyl)naphthalene-1-carboxamide | 1-Naphthoic acid | 3-Methoxyaniline | nih.gov |
| N-(3-Fluoro-5-methoxy-phenyl)-1-hydroxynaphthalene-2-carboxamide | 1-Hydroxy-2-naphthoic acid | 3-Fluoro-5-methoxyaniline | nih.govnih.gov |
| 6-Hydroxy-N-(3-methoxyphenyl)naphthalene-2-carboxamide | 6-Hydroxy-2-naphthoic acid | 3-Methoxyaniline | nih.gov |
Methylated and Trifluoromethylated Substitutions
The introduction of methyl and trifluoromethyl groups onto the anilide ring of N-hydroxynaphthalene-2-carboxamides represents another significant derivatization strategy. These substitutions can drastically alter the electronic properties and steric profile of the molecule.
The synthesis of these derivatives follows the established microwave-assisted condensation reaction between a hydroxynaphthalene carboxylic acid and the corresponding methylated or trifluoromethylated aniline in the presence of phosphorus trichloride. mdpi.comnih.govnih.gov This method has been successfully used to create large libraries of compounds for biological screening. researchgate.net
Trifluoromethyl (-CF3) groups are particularly noteworthy due to their strong electron-withdrawing nature and their ability to enhance metabolic stability and membrane permeability. Numerous studies have reported the synthesis of mono- and di-substituted trifluoromethyl analogues. researchgate.netnih.gov For example, compounds such as N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide and N-[4-(trifluoromethyl)phenyl]naphthalene-1-carboxamide have been synthesized and evaluated for their biological activities. nih.govresearchgate.net The combination of trifluoromethyl groups with other substituents, such as halogens or nitro groups, on the same anilide ring has also been explored to fine-tune the compound's properties. nih.govresearchgate.net
Table 2: Examples of Synthesized Methylated and Trifluoromethylated this compound Analogues This table is interactive. You can sort and filter the data.
| Compound Name | Naphthalene Scaffold | Aniline Substituent(s) | Synthetic Method Reference |
|---|---|---|---|
| N-(2,5-Dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide | 1-Hydroxy-2-naphthoic acid | 2,5-Dimethyl | nih.govnih.gov |
| N-(3,5-Dimethylphenyl)-2-hydroxynaphthalene-1-carboxamide | 2-Hydroxy-1-naphthoic acid | 3,5-Dimethyl | nih.gov |
| N-[3,5-bis(Trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide | 3-Hydroxy-2-naphthoic acid | 3,5-bis(Trifluoromethyl) | researchgate.net |
| N-[4-Bromo-3-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide | 3-Hydroxy-2-naphthoic acid | 4-Bromo, 3-(Trifluoromethyl) | researchgate.net |
| 2-Hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | 2-Hydroxy-1-naphthoic acid | 2-Methyl, 5-(Trifluoromethyl) | nih.gov |
| N-[4-(Trifluoromethyl)phenyl]naphthalene-1-carboxamide | 1-Naphthoic acid | 4-(Trifluoromethyl) | nih.gov |
| N-(3-Methylphenyl)naphthalene-1-carboxamide | 1-Naphthoic acid | 3-Methyl | nih.gov |
| 6-Hydroxy-N-(4-(trifluoromethyl)phenyl)naphthalene-2-carboxamide | 6-Hydroxy-2-naphthoic acid | 4-(Trifluoromethyl) | nih.gov |
Nitro-Substituted Derivatives
Nitro-substituted N-hydroxynaphthalene-2-carboxamides are synthesized to investigate the effects of a potent electron-withdrawing group on the molecule's activity. The synthesis is generally achieved by the condensation of a hydroxynaphthalene carboxylic acid with a suitable nitro-substituted aniline. nih.gov
The introduction of nitro groups can be accomplished using standard microwave-assisted protocols, which are advantageous for synthesizing libraries of compounds, including those with thermally sensitive functional groups like nitro groups. nih.govresearchgate.net Research has shown the successful synthesis of derivatives bearing one or more nitro groups on the anilide ring. nih.gov Furthermore, the nitro group has been incorporated alongside other substituents, such as trifluoromethyl groups, to create multifunctionalized anilide moieties. A notable example is the synthesis of 2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide, which demonstrates the chemical feasibility of producing highly electron-deficient anilide rings within this compound class. nih.gov
Exploration of Positional Isomers (e.g., 1-hydroxy-, 3-hydroxy-, and 2-hydroxynaphthalene-carboxamides)
The biological activity of hydroxynaphthalene carboxamides is highly dependent on the relative positions of the hydroxyl and carboxamide groups on the naphthalene ring system. nih.gov Consequently, significant research has been dedicated to the synthesis and evaluation of various positional isomers. The synthetic approach for each isomer class remains consistent: the condensation of the corresponding hydroxynaphthalene carboxylic acid isomer with a selected aniline.
1-Hydroxy-naphthalene-2-carboxamides : This class of isomers is synthesized starting from 1-hydroxy-2-naphthoic acid. nih.gov A multitude of derivatives have been prepared using microwave-assisted condensation with various substituted anilines, facilitated by phosphorus trichloride in chlorobenzene. nih.govmdpi.comresearchgate.net This scaffold has been extensively used to generate large libraries of compounds with diverse substitutions on the anilide portion, including halogen, methoxy, methyl, and trifluoromethyl groups. nih.govresearchgate.netnih.gov
2-Hydroxy-naphthalene-1-carboxamides : These isomers are prepared from 2-hydroxynaphthalene-1-carboxylic acid. The synthesis follows the same general amidation procedure, reacting the starting acid with an appropriate aniline under microwave irradiation. nih.gov This has allowed for the creation of a series of compounds with substituents like methyl, trifluoromethyl, and nitro groups on the anilide ring. nih.gov
3-Hydroxy-naphthalene-2-carboxamides : Starting from 3-hydroxy-2-naphthoic acid, this class of isomers has been widely synthesized. mdpi.comnih.gov The condensation with various substituted anilines, particularly alkoxylated anilines, has been thoroughly investigated to produce compounds with promising biological profiles. mdpi.comnih.gov
Other Isomers : Beyond the most common isomers, others such as 6-hydroxynaphthalene-2-carboxamides have also been synthesized and studied. These are prepared from 6-hydroxy-2-naphthoic acid, demonstrating the versatility of the synthetic methodology across different naphthalene substitution patterns. nih.gov
The ability to readily access these different positional isomers is crucial for structure-activity relationship (SAR) studies, as it allows researchers to systematically probe how the geometry of the core scaffold impacts molecular interactions and biological outcomes.
Modifications of the N-Substituted Anilide Moiety
A cornerstone of the synthetic strategy for N-hydroxynaphthalene-2-carboxamides is the extensive modification of the N-substituted anilide moiety. The general synthetic method, typically a one-pot, microwave-assisted condensation of a hydroxynaphthalene carboxylic acid with an aniline, provides a powerful platform for generating vast chemical diversity. nih.govresearchgate.net The final structure is a combination of the chosen hydroxynaphthalene scaffold and an amine-derived fragment, allowing for precise investigation of structure-activity relationships. nih.govresearchgate.net
The versatility of this synthesis is primarily limited by the availability of substituted anilines. A wide array of these precursors, bearing different electronic and steric properties, have been incorporated. These modifications can be broadly categorized:
Alkoxy and Methoxy Groups : Ranging from simple methoxy groups to longer, branched alkyl chains, these substituents are used to modulate lipophilicity. mdpi.comnih.govnih.gov
Alkyl Groups : Primarily methyl groups, which influence the steric and electronic environment of the anilide ring. nih.govnih.gov
Halogens : Fluorine, chlorine, and bromine atoms have been introduced at various positions on the anilide ring, serving as bioisosteres and modifying electronic properties. researchgate.netnih.gov
Electron-Withdrawing Groups : Potent electron-withdrawing groups like trifluoromethyl (-CF3) and nitro (-NO2) have been incorporated to significantly alter the electronic character of the molecule. nih.govresearchgate.netresearchgate.net
Multiple Substitutions : The anilide ring is often di- or tri-substituted, combining different functional groups to fine-tune the molecule's properties. Examples include N-[2-chloro-5-(trifluoromethyl)phenyl] and N-[4-nitro-3-(trifluoromethyl)phenyl] derivatives. nih.govresearchgate.net
The position of these substituents (ortho, meta, para) on the anilide ring is a critical factor, as it can alter the spatial orientation of the anilide moiety relative to the naphthalene core, thereby modifying biological effects. nih.gov This extensive derivatization capability makes the this compound scaffold a privileged structure in medicinal chemistry. nih.gov
Table 3: Diversity of Substituents on the N-Anilide Moiety of Hydroxynaphthalene Carboxamides This table is interactive. You can sort and filter the data.
| Substituent Category | Example Substituent(s) | Position(s) | Reference(s) |
|---|---|---|---|
| Alkoxy | Methoxy | 2-, 3-, 4- | mdpi.comnih.gov |
| Alkoxy | Ethoxy | 3- | mdpi.comnih.gov |
| Alkoxy | Propoxy | 2-, 3- | mdpi.com |
| Alkoxy | But-2-yloxy | 2- | mdpi.com |
| Alkoxy | Dimethoxy | 3,5- | nih.govresearchgate.net |
| Alkyl | Methyl | 2-, 3-, 4- | nih.govnih.gov |
| Alkyl | Dimethyl | 2,5- / 3,5- | nih.govnih.gov |
| Halogen | Fluoro | 2-, 3-, 4- | nih.govnih.gov |
| Halogen | Bromo | 3-, 4- | nih.govnih.gov |
| Halogen | Chloro | 3,5- | researchgate.net |
| Electron-Withdrawing | Trifluoromethyl | 3-, 4- | nih.govresearchgate.net |
| Electron-Withdrawing | bis(Trifluoromethyl) | 3,5- | researchgate.netresearchgate.net |
| Electron-Withdrawing | Nitro | 4- | nih.gov |
| Combination | 4-Bromo, 3-(Trifluoromethyl) | 3,4- | researchgate.net |
| Combination | 2-Chloro, 5-(Trifluoromethyl) | 2,5- | researchgate.net |
| Combination | 3-Fluoro, 5-Methoxy | 3,5- | nih.govnih.gov |
| Combination | 4-Nitro, 3-(Trifluoromethyl) | 3,4- | nih.gov |
Investigational Biological Activities and Potential Therapeutic Applications
Antimicrobial Research Endeavors
Derivatives of N-hydroxynaphthalene-2-carboxamide have demonstrated a range of antimicrobial properties, showing potential against various bacterial and mycobacterial strains.
Antistaphylococcal Efficacy
Recent studies have highlighted the antistaphylococcal potential of this compound derivatives, particularly against resilient strains like Staphylococcus aureus and Methicillin-Resistant S. aureus (MRSA).
A study on chlorinated 1-hydroxynaphthalene-2-carboxanilides revealed that the positioning of chlorine atoms significantly influences their antistaphylococcal activity. nih.govdoaj.org Notably, N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide demonstrated potent activity, with minimum inhibitory concentrations (MICs) as low as 0.37 μM, which is comparable or superior to some clinically used drugs. nih.govdoaj.orgiapchem.orgnih.govresearchgate.net This compound was found to be equally effective against clinical isolates of MRSA. nih.govdoaj.orgiapchem.orgnih.govresearchgate.net Further investigation through chemoproteomic analysis showed that this compound led to the downregulation of four proteins in staphylococci, suggesting a mechanism of action that may involve disrupting essential bacterial processes like protein and nucleic acid synthesis. nih.govdoaj.orgiapchem.org
Another series of twenty-two novel N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives were synthesized and evaluated. nih.gov Among these, N-[3,5-bis(trifluoromethyl)phenyl]- and N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide exhibited submicromolar activity against MRSA isolates, with MICs ranging from 0.16 to 0.68 µM. nih.gov
Furthermore, a series of methoxylated and methylated N-aryl-1-hydroxynaphthalene-2-carboxanilides were investigated. mdpi.comresearchgate.net N-(3-fluoro-5-methoxyphenyl)-1-hydroxynaphthalene-2-carboxamide and N-(3,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide showed excellent activity against a reference strain of S. aureus (MICs = 1.60 and 3.43 µM, respectively) and MRSA strains (MICs = 3.21 and 6.85 µM, respectively), with potency comparable to or better than ampicillin. mdpi.com
In a study of twenty-seven substituted 2-hydroxynaphthalene-1-carboxanilides, N-(3,5-Dimethylphenyl)-2-hydroxynaphthalene-1-carboxamide was noted for its specific antistaphylococcal activity with a MIC of 54.9 μM. nih.goviapchem.org
| Compound/Derivative | Test Organism(s) | Key Findings (MIC values) |
| N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide | S. aureus, MRSA | 0.37 µM |
| N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide | MRSA isolates | 0.16–0.68 µM |
| N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide | MRSA isolates | 0.16–0.68 µM |
| N-(3-fluoro-5-methoxyphenyl)-1-hydroxynaphthalene-2-carboxamide | S. aureus, MRSA | 1.60 µM (S. aureus), 3.21 µM (MRSA) |
| N-(3,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide | S. aureus, MRSA | 3.43 µM (S. aureus), 6.85 µM (MRSA) |
| N-(3,5-Dimethylphenyl)-2-hydroxynaphthalene-1-carboxamide | S. aureus | 54.9 µM |
Antimycobacterial Potency
The antimycobacterial potential of this compound derivatives has been explored against several Mycobacterium species, including Mycobacterium tuberculosis, M. kansasii, M. smegmatis, and M. avium subsp. paratuberculosis.
A series of N-(alkoxyphenyl)-1-hydroxynaphthalene-2-carboxamides showed notable effects against M. smegmatis and M. kansasii. nih.govnih.gov The antimycobacterial activity of these compounds was found to be influenced by their lipophilicity. nih.govnih.gov A significant reduction in the viability of M. tuberculosis H37Ra was also observed. nih.govnih.gov
In another study, N-[3,5-bis(trifluoromethyl)phenyl]- and N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide demonstrated activity against M. tuberculosis with MICs of 10 µM, which is comparable to the standard drug rifampicin. nih.gov An MTT assay confirmed that these compounds significantly reduced the viability of M. tuberculosis by inhibiting respiration. nih.gov
Furthermore, research on a series of twenty-seven substituted 2-hydroxynaphthalene-1-carboxanilides identified two compounds, 2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide and 2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide, as active against a wide range of bacteria and mycobacteria, including resistant isolates, with MICs ranging from 0.3 to 92.6 μM. nih.goviapchem.org
Additionally, N-(2-Fluorophenyl)-3-hydroxynaphthalene-2-carboxamide showed higher activity against M. marinum (a species often used in preliminary screening) than the standard isoniazid, while 3-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide was more active against M. kansasii than isoniazid. nih.gov
| Compound/Derivative | Test Organism(s) | Key Findings (MIC values) |
| N-(alkoxyphenyl)-1-hydroxynaphthalene-2-carboxamides | M. smegmatis, M. kansasii | Demonstrated high effect |
| N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide | M. tuberculosis | 10 µM |
| N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide | M. tuberculosis | 10 µM |
| 2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | Bacteria and Mycobacteria (including resistant isolates) | 0.3 - 92.6 µM |
| 2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | Bacteria and Mycobacteria (including resistant isolates) | 0.3 - 92.6 µM |
| N-(2-Fluorophenyl)-3-hydroxynaphthalene-2-carboxamide | M. marinum | 28.4 µmol/L |
| 3-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide | M. kansasii | 13.0 µmol/L |
Antibacterial Spectrum against Enterobacteriaceae
The activity of this compound derivatives has also been evaluated against Gram-negative bacteria from the Enterobacteriaceae family, such as Escherichia coli and Salmonella typhimurium.
A study investigating a series of eighteen N-(alkoxyphenyl)-1-hydroxynaphthalene-2-carboxamides found that their minimum inhibitory concentrations (MICs) against E. coli and S. typhimurium ranged from 50 µM to 1000 µM. mdpi.com Generally, S. typhimurium was more susceptible to these compounds than E. coli. mdpi.com The most active compound in this series was N-[2-(But-2-yloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide, with a MIC of 100 µM against E. coli and 50 µM against S. typhimurium. mdpi.com Another derivative, 2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide, also showed activity against E. coli with a MIC of 23.2 μM. nih.gov
Research into the mutagenicity of 2-naphthohydroxamic acid in Salmonella typhimurium TA98 indicated that the compound is converted to its O-acetate form, which is more mutagenic. nih.gov This suggests that the activation of these compounds within the bacterial cell can influence their biological effects. nih.gov
| Compound/Derivative | Test Organism | Key Findings (MIC values) |
| N-[2-(But-2-yloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide | E. coli | 100 µM |
| N-[2-(But-2-yloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide | S. typhimurium | 50 µM |
| 2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | E. coli | 23.2 µM |
Anticancer and Antiproliferative Investigations
In addition to their antimicrobial properties, derivatives of this compound are being investigated for their potential as anticancer agents, with studies focusing on their effects on various cancer cell lines and their ability to modulate the cell cycle.
Effects on Cancer Cell Lines
Research has demonstrated the antiproliferative effects of these compounds on several human cancer cell lines, including human colon carcinoma, human monocytic leukemia THP-1 cells, and breast adenocarcinoma MCF-7 cells.
A study on nitro-substituted hydroxynaphthanilides found that the position of the nitro group on the anilide ring influences the antiproliferative activity, with the para-position generally showing the most potent effects. nih.govnih.gov Specifically, 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide and 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide displayed significant antiproliferative activity against THP-1 and MCF-7 cancer cells, with minimal impact on non-tumor cells. nih.govnih.gov The former compound was also found to induce apoptosis in THP-1 cells. nih.govnih.gov
N-(alkoxyphenyl)-1-hydroxynaphthalene-2-carboxamides have also been shown to exert a strong antiproliferative effect against the human monocytic leukemia THP-1 cell line. nih.govnih.gov
Furthermore, ring-substituted 1-hydroxynaphthalene-2-carboxanilides have been investigated for their antiproliferative and cell death-inducing effects in cancer cell lines. researchgate.net For instance, certain chlorinated derivatives were found to inhibit the proliferation of MCF-7 breast cancer xenografts. researchgate.net
| Compound/Derivative | Cancer Cell Line(s) | Key Findings |
| 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | THP-1, MCF-7 | Antiproliferative activity, induced apoptosis in THP-1 cells. |
| 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide | THP-1, MCF-7 | Antiproliferative activity. |
| N-(alkoxyphenyl)-1-hydroxynaphthalene-2-carboxamides | THP-1 | Strong antiproliferative effect. |
| Chlorinated 1-hydroxynaphthalene-2-carboxanilides | MCF-7 | Inhibited proliferation of breast cancer xenografts. |
Cell Cycle Modulation and Arrest Phenomena
The anticancer activity of some this compound derivatives is linked to their ability to interfere with the cell cycle, leading to arrest and inhibition of cancer cell proliferation.
In the study of nitro-substituted hydroxynaphthanilides, the most potent compounds, 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide and 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide, were found to induce an accumulation of THP-1 and MCF-7 cells in the G1 phase of the cell cycle. nih.gov This cell cycle arrest was associated with a downregulation of the cyclin E1 protein level, while cyclin B1 levels remained unaffected. nih.gov This suggests a specific mechanism of action on the cell cycle machinery.
Modulation of Photosynthetic Electron Transport (PET)
A significant area of investigation for this compound and its derivatives has been their ability to inhibit photosynthetic electron transport (PET) in the chloroplasts of plants like spinach (Spinacia oleracea L.). nih.govresearchgate.netmdpi.com These compounds have been shown to interfere with the light-dependent reactions of photosynthesis, specifically within Photosystem II (PS II). nih.govnih.gov The inhibitory activity is typically quantified by the IC50 value, which represents the concentration of the compound required to cause a 50% inhibition of PET.
Studies on various series of substituted 3-hydroxynaphthalene-2-carboxanilides have demonstrated a wide range of PET-inhibiting activities, with IC50 values spanning from approximately 5.2 µM to over 1400 µM. nih.govmdpi.com For instance, N-(3,5-dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide was identified as a highly potent inhibitor with an IC50 value of 5.2 µM. mdpi.com Similarly, compounds like N-(3,5-difluorophenyl)- and N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamides also exhibited strong PET inhibition with IC50 values around 10 µM. nih.gov
The site of action for these compounds within the photosynthetic apparatus is believed to be on the acceptor side of PS II, in the section between the primary electron donor P680 and the plastoquinone (B1678516) QB. nih.govresearchgate.net This is supported by fluorescence spectroscopy studies showing interactions between the compounds and chlorophyll (B73375) a, as well as aromatic amino acids present in the pigment-protein complexes of PS II. nih.govresearchgate.net The inhibition of PET disrupts the normal flow of electrons, which can lead to herbicidal effects, making these compounds of interest for agricultural applications. nih.gov
Table 1: PET-Inhibiting Activity of Selected this compound Derivatives in Spinacia oleracea L. Chloroplasts
| Compound | IC50 (µM) | Reference |
| N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide | 5.2 | mdpi.com |
| N-(4-Bromo-3-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide | 6.7 | mdpi.com |
| N-(2,5-Dibromophenyl)-1-hydroxynaphthalene-2-carboxamide | 7.6 | mdpi.com |
| 1-Hydroxy-N-(3,4,5-trichlorophenyl)naphthalene-2-carboxamide | 8.0 | mdpi.com |
| N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | 9.8 | nih.gov |
| N-(2,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | ~10 | nih.gov |
| N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | ~10 | nih.gov |
| N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | ~10 | nih.gov |
| N-(3,5-Dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | 24.5 | researchgate.net |
The effectiveness of this compound derivatives as PET inhibitors is strongly influenced by the nature and position of substituents on the anilide ring. nih.govnih.gov Structure-activity relationship (SAR) studies have revealed that the lipophilicity and electronic properties of these substituents are key determinants of inhibitory activity. nih.govnih.gov
Generally, the presence of electron-withdrawing groups on the anilide ring contributes positively to the PET-inhibiting activity. nih.gov The position of these substituents is also crucial. For example, in a series of disubstituted 3-hydroxynaphthalene-2-carboxanilides, compounds with substituents at the 2,5- and 3,5-positions of the anilide ring, such as N-(2,5-dimethylphenyl)- and N-(3,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide, demonstrated the highest potency. nih.gov
Mechanistic Studies and Molecular Targets
Elucidation of Antimicrobial Action Mechanisms
The antimicrobial properties of hydroxynaphthalene carboxamides are attributed to a multi-targeted approach, disrupting key bacterial functions from energy metabolism to enzymatic activity.
A primary mechanism of antimicrobial action for hydroxynaphthalene-2-carboxamide derivatives is their ability to interfere with bacterial energy metabolism by acting as proton shuttle inhibitors. nih.govresearchgate.net These compounds can transport protons across the bacterial cytoplasmic membrane, thereby dissipating the crucial proton motive force. nih.gov This disruption of the cellular proton gradient interferes with ATP synthesis and other essential energy-dependent processes, ultimately leading to bacterial cell death. The ability of these structurally-related molecules to uncouple oxidative phosphorylation is a key aspect of their antibacterial efficacy. nih.gov
Chemoproteomic analyses have begun to shed light on the influence of hydroxynaphthalene carboxamides on bacterial protein expression. For instance, studies on N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide have shown that exposure of Staphylococcus aureus to this compound leads to the downregulation of several proteins. researchgate.net While specific data on the downregulation of the ATP-dependent protease ATPase subunit HslU by N-hydroxynaphthalene-2-carboxamide is still emerging, the observed modulation of protein expression profiles suggests a broader impact on bacterial cellular machinery. The carboxamide fragment of these molecules, which mimics a peptide bond, is thought to be crucial for their binding affinity to various molecular targets. nih.gov
Hydroxynaphthalenecarboxanilides are recognized as multi-target compounds, capable of inhibiting various bacterial enzymes. nih.gov One of the key systems affected is the two-component regulatory system, which is essential for bacteria to sense and respond to environmental changes. nih.gov By inhibiting these systems, the compounds can disrupt signaling pathways vital for bacterial survival, virulence, and adaptation.
Furthermore, the parent class of compounds, salicylanilides, are known inhibitors of bacterial transglycosylases. nih.gov These enzymes are critical for the biosynthesis of the bacterial cell wall. nih.gov While direct inhibition by this compound is an area of ongoing research, its structural similarity to known inhibitors suggests a potential mechanism of action. nih.govnih.gov
The following table presents the minimum inhibitory concentrations (MIC) of selected 2-hydroxynaphthalene-1-carboxanilides against various bacterial and mycobacterial strains, illustrating their antimicrobial potential.
| Compound/Strain | S. aureus MRSA | M. marinum | M. kansasii |
| 2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide | 26.0 µM | 51.9 µM | - |
| 2-hydroxy-N-phenylnaphthalene-1-carboxamide | - | - | 15.2 µM |
| Data sourced from nih.gov |
Insights into Anticancer Mechanisms
The anticancer properties of this compound derivatives are also multifaceted, with research pointing towards mechanisms that are independent of the common p53 tumor suppressor pathway and involve the induction of cellular stress.
A significant finding in the study of 1-hydroxynaphthalene-2-carboxanilides is their ability to exert anticancer effects through a p53-independent mechanism. researchgate.netnih.govscilit.com Extensive research on a series of these small molecules has demonstrated their efficacy in human colon carcinoma cell lines that have a deleted TP53 tumor suppressor gene. researchgate.netnih.gov Several of these compounds exhibited potent activity, comparable or even superior to standard anticancer drugs, and some were found to be more active against p53-null cells than their wild-type counterparts. researchgate.netnih.gov The proposed mechanism for this activity may involve the intercalating properties of these compounds with DNA. researchgate.net Morphological changes observed in treated cancer cells, such as chromatin condensation and nuclear fragmentation, are indicative of apoptosis being induced. researchgate.net This p53-independent mode of action is particularly promising for the development of therapies for cancers that have mutated or lost p53 function, a common occurrence in many types of cancer. researchgate.net
Recent studies have revealed that ring-substituted 1-hydroxynaphthalene-2-carboxanilides can trigger mitochondria-mediated apoptosis in cancer cells. nih.gov This process is associated with a loss of mitochondrial membrane potential and the production of mitochondrial superoxide (B77818), a type of reactive oxygen species (ROS). nih.gov The accumulation of ROS can lead to oxidative stress, damaging cellular components and initiating apoptotic pathways. nih.gov
The induction of mitochondrial dysfunction is a key element of the anticancer activity of these compounds. nih.govnih.gov By disrupting the normal functioning of mitochondria, these agents can push cancer cells towards a state of irreversible cellular damage and death. nih.gov This mechanism provides a direct link between the chemical structure of these naphthalenic compounds and their ability to induce cell death in cancerous tissues.
The table below shows the IC50 values for the inhibition of photosynthetic electron transport (PET) by selected 2-hydroxynaphthalene-1-carboxanilides, a process that can be correlated with their biological activity.
| Compound | IC50 for PET Inhibition |
| 2-hydroxy-N-(3-trifluoromethylphenyl)naphthalene-1-carboxamide | 29 µmol/L |
| Data sourced from nih.gov |
Molecular Interactions and Binding Affinities
The biological activity of a compound is fundamentally determined by its interactions with molecular targets and its conformational preferences, which are influenced by both intra- and intermolecular forces.
Ligand-Target Interactions within Biological Systems
The interaction of ligands with their biological targets is a complex process governed by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. In the context of this compound and its derivatives, molecular docking and dynamic simulations have been employed to understand these interactions with kinase targets.
For the related class of 1-hydroxynaphthalene-2-carboxanilides, molecular docking studies have been used to predict binding interactions with proteins such as C-Jun N-terminal kinases (JNKs). nih.gov These computational models help to identify key amino acid residues within the active site that interact with the ligand, providing a basis for understanding its inhibitory potential. nih.gov The binding affinity is often quantified by docking scores and binding energies, which are calculated based on the intermolecular forces between the ligand and the protein. nih.gov
Although specific ligand-target interaction data for this compound with BRAF kinase is not extensively detailed in the public domain, the principle of its action would involve binding within the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream targets. The naphthalene (B1677914) ring likely engages in hydrophobic interactions, while the hydroxyl and amide groups are potential sites for hydrogen bonding with the protein backbone or specific amino acid residues.
Role of Intramolecular Hydrogen Bonding in Molecular Conformation and Biological Activity
Intramolecular hydrogen bonds (IMHBs) play a critical role in determining the three-dimensional shape of a molecule, which in turn significantly influences its biological activity. nih.gov An IMHB can pre-organize a ligand into a conformation that is favorable for binding to its target, potentially reducing the entropic penalty of binding and thus increasing affinity. nih.gov
In this compound, a strong intramolecular hydrogen bond can form between the hydroxyl group at the 1-position and the carbonyl oxygen of the amide group at the 2-position. This interaction creates a stable six-membered ring structure. Studies on related β-hydroxy naphthalene amides have shown that the presence and strength of this IMHB are highly dependent on the environment. mdpi.com
In aprotic (non-hydrogen bonding) solvents, the intramolecular hydrogen bond is favored. mdpi.com However, in protic (hydrogen-bonding) solvents or in the solid state, this bond can be disrupted in favor of forming intermolecular hydrogen bonds with the surrounding solvent molecules or with other molecules in the crystal lattice. mdpi.com This dynamic equilibrium between intra- and intermolecular hydrogen bonding can affect the molecule's solubility, membrane permeability, and ultimately its interaction with a biological target. The stabilization of a specific conformation through the IMHB could be a key factor in the observed biological activities of hydroxynaphthalenecarboxamides. nih.govmdpi.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Impact of Substituent Effects on Biological Potency
The biological activity of N-hydroxynaphthalene-2-carboxamide derivatives is profoundly influenced by the nature and position of substituents on the aromatic rings. These modifications alter the electronic, steric, and lipophilic properties of the molecules, thereby modulating their interaction with biological targets.
The introduction of various functional groups onto the anilide ring (the N-phenyl portion) of N-hydroxynaphthalene-2-carboxamides serves as a primary strategy for tuning their biological efficacy. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, can significantly alter the charge distribution across the molecule. This, in turn, affects the molecule's ability to form crucial interactions, such as hydrogen bonds or electrostatic interactions, with receptor sites. nih.gov For instance, studies on related carboxamides have shown that the presence of electronegative atoms can be critical for activity. nih.gov
In a series of methoxylated and methylated N-aryl-1-hydroxynaphthalene-2-carboxanilides, comparative molecular surface analysis was employed to identify the steric and electronic factors contributing to their biological activities. arxiv.org This analysis helps in visualizing the three-dimensional space and electrostatic potential around the molecule, providing insights into how a substituent's size and charge influence binding. For example, replacing a phenolic hydroxyl group with a methoxy (B1213986) group not only changes the hydrogen bonding capability (from donor to acceptor) but also increases steric bulk, which can lead to a significant drop or complete loss of biological activity, underscoring the importance of these factors. nih.gov
The amide bond is recognized as a critical feature for the biological activity of hydroxynaphthalene-carboxanilides. mdpi.com Steric hindrance near this amide linkage can prevent the molecule from adopting the optimal conformation required for target binding. This is observed in synthetic procedures where sterically bulky groups can impede the acylation of amines, highlighting the role of steric factors in molecular interactions. researchgate.net
A compelling example is found in studies of ring-substituted 1-hydroxynaphthalene-2-carboxanilides, where antiproliferative activity was found to be highly dependent on the substituent's location. frontiersin.org Derivatives with substituents at the meta- and para- positions of the anilide ring displayed significant antiproliferative effects, whereas the corresponding ortho--substituted isomers were inactive. frontiersin.org This same positional preference was noted in studies of their antimycobacterial effects, suggesting a conserved structural requirement for activity across different biological targets. frontiersin.org
Similarly, research on isomeric N-thienylcarboxamides demonstrated that fungicidal activity varied significantly among positional isomers. Two isomers, N-(2-substituted-3-thienyl)carboxamide and N-(4-substituted-3-thienyl)carboxamide, showed high activity comparable to their phenyl counterparts, while the N-(3-substituted-2-thienyl)carboxamide isomer had much lower activity. springernature.com This indicates that the spatial arrangement dictated by the substitution pattern is crucial for effective interaction with the biological target.
Furthermore, the core structure itself presents opportunities for isomerism. Investigations into N-alkoxyphenylhydroxynaphthalenecarboxamides have compared series based on 1-hydroxynaphthalene, 2-hydroxynaphthalene, and 3-hydroxynaphthalene cores. springernature.comnih.gov The distinct biological profiles associated with each series underscore that the relative positions of the hydroxyl and carboxamide groups on the naphthalene (B1677914) ring system are fundamental to modulating activity. springernature.comnih.gov
Lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents, is a paramount physicochemical property that dictates the pharmacokinetic and pharmacodynamic behavior of drug candidates. For this compound derivatives, lipophilicity has been identified as a crucial factor determining their biological activity, including antimycobacterial, antibacterial, and herbicidal effects. springernature.comnih.gov This property governs the absorption, distribution, metabolism, and excretion (ADME) of the compounds, as well as their ability to cross cellular membranes to reach their targets.
The lipophilicity of these compounds is typically quantified using parameters such as the partition coefficient (Log P), the distribution coefficient (Log D), and the chromatographic capacity factor (log k). arxiv.org Extensive studies have been conducted to measure these values for various series of hydroxynaphthalene carboxamides and to correlate them with biological outcomes. springernature.comarxiv.org
For instance, in a series of halogenated 1-hydroxy-N-phenylnaphthalene-2-carboxanilides, lipophilicity was found to be a major driver of their antibacterial, antimycobacterial, and anticancer effects. arxiv.org The most lipophilic compounds in this series were the 1-hydroxy-N-(3,4,5-trichlorophenyl)naphthalene-2-carboxamide and N-(4-bromo-3-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide derivatives. arxiv.org Interestingly, the unsubstituted parent compound was not the least lipophilic, indicating a complex relationship between structure and lipophilicity that goes beyond simple substituent addition. arxiv.org
The tables below present experimental and calculated lipophilicity data for representative this compound derivatives, illustrating the impact of substitution on this critical property.
Table 1: Lipophilicity of Dichloro- and Trichloro-Substituted 1-Hydroxynaphthalene-2-carboxanilides Data sourced from studies on halogenated derivatives. arxiv.org
| Compound | Substituent | Experimental log k | Experimental log D (pH 6.5) | Experimental log D (pH 7.4) |
|---|---|---|---|---|
| 1 | 2,3-dichloro | 0.6096 | 0.4072 | 0.3870 |
| 2 | 2,4-dichloro | 0.6922 | 0.4651 | 0.4447 |
| 3 | 2,5-dichloro | 0.5976 | 0.3949 | 0.3881 |
| 4 | 2,6-dichloro | 0.6174 | 0.4357 | 0.4201 |
| 5 | 3,4-dichloro | 0.7788 | 0.5262 | 0.5065 |
| 6 | 3,5-dichloro | 0.7711 | 0.5342 | 0.5144 |
| 7 | 2,4,5-trichloro | 0.8145 | 0.5372 | 0.5199 |
| 8 | 2,4,6-trichloro | 0.7725 | 0.5370 | 0.5204 |
| 9 | 3,4,5-trichloro | 0.8845 | 0.6033 | 0.5843 |
Table 2: Lipophilicity of Methoxy- and Methyl-Substituted 1-Hydroxynaphthalene-2-carboxanilides Data sourced from studies on methoxylated and methylated derivatives. arxiv.org
| Compound | Substituent | Experimental log k | Calculated log P (Avg.) |
|---|---|---|---|
| 10 | 2-methoxy | 0.669 | 4.97 |
| 11 | 3-methoxy | 0.648 | 5.01 |
| 12 | 4-methoxy | 0.639 | 4.98 |
| 13 | 2,5-dimethoxy | 0.672 | 4.92 |
| 14 | 3,5-dimethoxy | 0.645 | 5.00 |
| 15 | 2-methyl | 0.709 | 5.43 |
| 16 | 3-methyl | 0.704 | 5.47 |
| 17 | 4-methyl | 0.700 | 5.44 |
| 18 | 2,5-dimethyl | 0.774 | 5.83 |
| 19 | 3,5-dimethyl | 0.769 | 5.90 |
Computational and In Silico Approaches to SAR/SPR
To navigate the vast chemical space of possible this compound analogs and to rationalize observed SAR trends, computational methods are indispensable. These in silico techniques allow for the rapid prediction of biological activity and properties, guiding the synthesis of more potent and targeted molecules.
QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By identifying the key molecular descriptors that influence activity, QSAR models can predict the potency of novel, unsynthesized compounds, thereby accelerating the drug discovery process. arxiv.org
Among the various QSAR techniques, those based on artificial neural networks (ANNs) have emerged as particularly powerful for modeling complex, non-linear relationships between structure and activity. springernature.com ANNs, inspired by the workings of the human brain, can learn from large datasets to recognize intricate patterns that may be missed by traditional linear regression methods.
While a specific ANN-QSAR model for this compound is not prominently featured in the literature, the methodology has been successfully applied to structurally related carboxamides. For example, a QSAR study on pyrazinecarboxamide derivatives with herbicidal activity compared multiple linear regression (MLR) with an ANN model. The ANN model demonstrated superior predictive power, yielding a much higher correlation coefficient (R² = 0.994) and effectively predicting the herbicidal activity.
The process of building an ANN-QSAR model typically involves:
Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, topological, and lipophilic) are calculated for a set of compounds with known activities.
Model Training: The dataset is split into a training set and a test set. The ANN is trained on the training set, adjusting its internal parameters (weights) to minimize the difference between the predicted and observed activities.
Model Validation: The model's predictive ability is rigorously tested using the independent test set and cross-validation techniques to ensure it is robust and not overfitted.
Deep neural networks (DNNs) and other advanced architectures like long short-term memory (LSTM) networks are also being used to build QSAR models, sometimes directly from molecular representations like SMILES strings, eliminating the need for pre-calculated descriptors. nih.gov These methods are highly effective for analyzing large and diverse datasets, making them well-suited for exploring the broad chemical space of this compound derivatives and designing new compounds with optimized pharmacological profiles.
Quantitative Structure-Activity Relationship (QSAR) Modeling
IVE-PLS Analysis in Activity Prediction
Iterative Variable Elimination Partial Least Squares (IVE-PLS) is a statistical method used to select significant variables in quantitative structure-activity relationship (QSAR) studies. In the context of this compound derivatives, IVE-PLS has been employed to build robust predictive models for their biological activities. mdpi.com
For a series of methoxylated and methylated N-aryl-1-hydroxynaphthalene-2-carboxanilides, an IVE-PLS procedure was applied to a matrix of calculated lipophilicity values (clogP) to select the most relevant software predictors for the experimentally determined lipophilicity (log k). mdpi.com This analysis identified Molinspiration, OSIRIS, Sybyl-X, ChemSketch, and MarvinSketch as significant contributors to the final lipophilicity model. mdpi.com Furthermore, in developing a Comparative Molecular Surface Analysis (CoMSA) model, IVE-PLS was used to eliminate variables with low stability, thereby refining the model and highlighting the most influential descriptors for predicting activity. mdpi.com This approach ensures that the resulting QSAR models are not only predictive but also interpretable, pinpointing specific molecular features that drive the observed biological effects.
Pharmacophore Modeling and Ligand-Oriented Studies
Pharmacophore modeling is a powerful ligand-oriented approach used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.com This method is particularly useful when the three-dimensional structure of the biological target is unknown. dovepress.com
For a series of 22 novel N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, consensus-based pharmacophore mapping was performed to elucidate the key structural requirements for their antimicrobial activity. mdpi.comnih.gov This approach involves generating multiple pharmacophore models and identifying the common features across them to create a more reliable and predictive model. mdpi.com The resulting pharmacophore models can then be used to virtually screen large compound libraries to identify new potential antimicrobial agents or to guide the design of more potent derivatives of this compound.
Comparative Molecular Surface Analysis (CoMSA)
Comparative Molecular Surface Analysis (CoMSA) is a 3D-QSAR technique that correlates the biological activity of a series of compounds with their molecular surface properties, such as steric and electrostatic fields. This method provides a visual representation of where changes in these properties are likely to influence activity.
In a study of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, CoMSA was utilized to understand the steric and electronic factors contributing to their antimicrobial activity. nih.gov The analysis revealed specific spatial regions around the molecule where modifications would likely enhance or diminish its biological potency. For instance, the CoMSA models can highlight areas where bulky substituents are favored or where electron-donating or electron-withdrawing groups would be beneficial. This detailed 3D information is invaluable for the rational design of new, more effective analogs.
Similarity-Related Property Space Assessment and Activity Landscape Analysis
The assessment of similarity-related property space and activity landscape analysis are computational tools used to explore the structure-activity relationships within a series of compounds. nih.gov These methods help to identify "activity cliffs," which are pairs of structurally similar compounds with a large difference in biological activity.
For N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives, this analysis was performed using principal component analysis (PCA). nih.govnih.gov The study revealed that a different distribution of mono-halogenated carboxamide derivatives with a –CF3 substituent was associated with an increased activity profile. nih.govnih.gov Furthermore, a symmetric matrix of Tanimoto coefficients indicated the structural dissimilarities of dichloro- and dimethoxy-substituted isomers from the other compounds in the series. researchgate.net This quantitative sampling of the similarity-related activity landscape provides a detailed picture of favorable and unfavorable structural modifications, which is crucial for identifying the structural determinants of activity. nih.gov
Principal Component Analysis (PCA) for Data Visualization and Trends
Principal Component Analysis (PCA) is a multivariate statistical technique used to reduce the dimensionality of complex datasets while retaining most of the original information. nih.gov It is widely used in QSAR studies to visualize the distribution of compounds in chemical space and to identify trends related to their properties and activities.
For a series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, PCA was performed on a large pool of molecular descriptors to assess the similarity-related property space. mdpi.comnih.gov The analysis projected the compounds onto a 2D plane defined by the first two principal components, which explained a significant portion of the data's variance. nih.gov This visualization helped to identify clusters of compounds with similar properties and to observe trends in activity. For example, it was noted that molecules violating Lipinski's rule of five and having a high calculated lipophilicity (clogP > 5) were distinctly grouped. nih.gov Similarly, PCA was used to analyze a set of methoxylated and methylated N-aryl-1-hydroxynaphthalene-2-carboxanilides, illustrating variations in molecular lipophilicity and rule-of-five violations. mdpi.comnih.gov
Electrochemical Properties and Their Correlation with Biological Activity
The electrochemical properties of a molecule, such as its oxidation potential, can provide valuable insights into its mechanism of action and its potential for biological activity. These properties are often related to the molecule's ability to participate in redox reactions, which are fundamental to many biological processes.
Oxidation Potentials and Their Relation to Substituent Effects
The oxidation potential of this compound and its derivatives is influenced by the electronic properties of the substituents on the anilide ring. sci-hub.se Voltammetric studies on a glassy carbon electrode have shown that the oxidation of the hydroxyl group on the naphthalene ring is a key electrochemical process for these compounds. sci-hub.seresearchgate.net
A clear relationship has been established between the oxidation potentials and the electron-donating or electron-withdrawing nature of the substituents, as quantified by Hammett σ constants. sci-hub.se For meta- and para-substituted compounds, a good correlation was observed. sci-hub.se Specifically, electron-withdrawing groups tend to increase the oxidation potential, making the compound more difficult to oxidize, while electron-donating groups have the opposite effect. sci-hub.se These shifts in oxidation potential have been correlated with the in vitro anti-infective activities of these compounds. For instance, a good relationship was found between the oxidation potential and antitrypanosomal activities. researchgate.net This suggests that the electrochemical behavior of these molecules is a significant factor in their biological efficacy.
Advanced Analytical and Research Methodologies
Spectroscopic and Chromatographic Characterization Techniques in Compound Analysis
Structural confirmation, purity assessment, and the determination of key physicochemical properties of N-hydroxynaphthalene-2-carboxamide are accomplished through a combination of spectroscopic and chromatographic methods.
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are foundational techniques for the structural elucidation of newly synthesized compounds like this compound. nih.govchemrxiv.org IR spectroscopy is particularly useful for the rapid identification of functional groups present in a molecule. nih.gov For this compound, IR analysis would confirm the presence of key vibrational bands corresponding to the hydroxyl (-OH), amide (N-H), and carbonyl (C=O) functionalities, which are defining features of its structure. chemrxiv.orgnih.gov
Table 1: Characteristic Infrared (IR) Absorption Bands for this compound Functional Groups This table presents expected absorption ranges for the key functional groups.
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
| Hydroxyl | O-H stretch | 3200-3600 (Broad) |
| Amide | N-H stretch | 3100-3500 |
| Aromatic | C-H stretch | 3000-3100 |
| Carbonyl (Amide I) | C=O stretch | 1630-1680 |
| Amide (Amide II) | N-H bend | 1510-1570 |
| Aromatic | C=C stretch | 1400-1600 |
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Lipophilicity Determinations
High-Performance Liquid Chromatography (HPLC) is an indispensable tool in the analysis of this compound and its derivatives. chromatographyonline.com Its primary application is the determination of compound purity. Using a reversed-phase (RP-HPLC) method, typically with a C18 stationary phase, a sample is analyzed to ensure it is free from starting materials, by-products, or other impurities. The result is a chromatogram where a single, sharp peak indicates a high degree of purity.
Furthermore, HPLC is a crucial method for determining lipophilicity, a critical physicochemical parameter that influences a compound's pharmacokinetic and pharmacodynamic behavior. chromatographyonline.commdpi.com The lipophilicity is often determined by measuring the compound's retention time on an RP-HPLC system. chromatographyonline.com This retention time is used to calculate the capacity factor (k), and its logarithm (log k) serves as an experimental measure of lipophilicity. nih.gov This value can be correlated with the octanol-water partition coefficient (log P). mdpi.com Studies on series of N-aryl-1-hydroxynaphthalene-2-carboxanilides have utilized this method to establish relationships between structure, lipophilicity, and biological activity. nih.gov
Table 2: Experimentally Determined Lipophilicity (log k) for a Series of N-substituted 1-hydroxynaphthalene-2-carboxanilides Data extracted from studies on related compounds to illustrate the application of HPLC in lipophilicity determination. researchgate.net
| Compound | Substituent on Phenyl Ring | Experimental log k |
| 1 | 2,5-dimethyl | 1.15 |
| 2 | 3,5-dimethyl | 1.20 |
| 3 | 3,5-dimethoxy | 0.81 |
| 4 | 3-fluoro-5-methoxy | 0.85 |
| 5 | N-(3,5-Dichlorophenyl) | Not specified, but highly active |
Single-Crystal X-ray Diffraction for Precise Molecular Structure Determination
While a crystal structure for the parent this compound is not detailed in the provided sources, the methodology has been successfully applied to its derivatives. For instance, the molecular structure of N-(2,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide was determined using this technique, providing crucial insights into the spatial arrangement of the naphthalene (B1677914) and phenyl rings. nih.govresearchgate.net Such data are invaluable for understanding structure-activity relationships and for computational modeling studies.
Table 3: Crystal Data and Structure Refinement for the Model Compound N-(2,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide This data illustrates the type of information obtained from a single-crystal X-ray diffraction experiment. researchgate.netresearchgate.net
| Parameter | Value |
| Empirical formula | C₁₉H₁₇NO₂ |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a (Å) | 10.123(1) |
| b (Å) | 12.456(2) |
| c (Å) | 12.567(2) |
| β (°) | 109.12(1) |
| Volume (ų) | 1500.1(4) |
| Z | 4 |
Advanced Biological Assay Methodologies for Cellular and Subcellular Studies
To understand the biological effects of this compound, researchers employ advanced assays that can probe its interactions with proteins and its influence on fundamental cellular processes like cell division and programmed cell death.
Chemoproteomics is a powerful, large-scale approach used to identify the direct protein targets of a small molecule within a complex biological system. nih.govnih.gov This methodology is critical for elucidating the mechanism of action of a bioactive compound like this compound. A common strategy involves synthesizing a derivative of the compound that incorporates a reactive group or an affinity tag. nih.gov This "probe" is incubated with cell lysates or intact cells, where it covalently binds to or can be captured along with its protein partners. nih.gov The protein-probe complexes are then isolated, and the identity of the interacting proteins is determined using mass spectrometry. nih.govnih.gov
This technique has been applied to derivatives of this compound to uncover their molecular targets. researchgate.net In a study on the antistaphylococcal activity of a highly active derivative, N-[bis(trifluoromethyl)phenyl]-1-hydroxynaphthalene-2-carboxamide, a comparative chemoproteomic analysis was used. researchgate.net This analysis revealed that the compound's activity against Staphylococcus aureus resulted in the downregulation of four specific proteins, providing direct insight into its mechanism of action. researchgate.net
Table 4: Summary of Chemoproteomic Findings for an Active this compound Derivative Based on research into the compound's effect on Staphylococcus aureus. researchgate.net
| Compound Analyzed | Organism | Technique | Key Finding |
| N-[bis(trifluoromethyl)phenyl]-1-hydroxynaphthalene-2-carboxamide | Staphylococcus aureus | Comparative Activity-Based Protein Profiling (ABPP) | Downregulation of four proteins upon treatment. |
Flow Cytometry for Cell Cycle Distribution and Apoptotic Marker Quantification
Flow cytometry is a high-throughput technique that allows for the rapid analysis of individual cells within a heterogeneous population. thermofisher.combio-rad-antibodies.com It is widely used to assess the effects of chemical compounds on the cell cycle and apoptosis (programmed cell death). nih.gov
For cell cycle analysis, cells treated with this compound would be fixed, permeabilized, and stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI) or DAPI. thermofisher.comnih.gov The fluorescence intensity of each cell is directly proportional to its DNA content. thermofisher.com A flow cytometer then measures the fluorescence of thousands of individual cells, generating a histogram that allows for the quantification of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle. nih.govresearchgate.net This can reveal if the compound causes arrest at a specific phase.
To quantify apoptosis, flow cytometry is often used to detect markers of early and late apoptosis. nih.govnih.gov A common method involves the dual staining of cells with Annexin V and a viability dye like PI. nih.govresearchgate.net Annexin V binds to phosphatidylserine, a lipid that flips to the outer leaflet of the plasma membrane during early apoptosis. nih.gov PI is excluded by live cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. nih.gov This dual analysis allows for the differentiation and quantification of live cells, early apoptotic cells (Annexin V positive, PI negative), and late apoptotic/necrotic cells (Annexin V and PI positive). researchgate.net
Table 5: Illustrative Data from a Flow Cytometry Cell Cycle Analysis This table shows hypothetical results of how a compound could affect cell cycle distribution.
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (Vehicle) | 65% | 20% | 15% |
| Compound X (24h) | 25% | 15% | 60% |
Table 6: Illustrative Data from a Flow Cytometry Apoptosis Assay (Annexin V/PI) This table shows hypothetical results of how a compound could induce apoptosis.
| Treatment | Live Cells (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |
| Control (Vehicle) | 95% | 3% | 2% |
| Compound Y (24h) | 50% | 35% | 15% |
Computational Chemistry Techniques in Compound Design and Optimization
Computational chemistry provides powerful tools for understanding the properties of molecules and their interactions, thereby guiding the design and optimization of new therapeutic agents.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become an essential tool in medicinal chemistry for predicting the conformational and electronic properties of molecules like this compound and its analogs. nih.gov DFT calculations can determine a molecule's most stable three-dimensional geometry by optimizing bond lengths, bond angles, and dihedral angles. nih.gov
Key electronic properties derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps illustrate the charge distribution across a molecule, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). nih.gov For instance, in related azo-naphthol compounds, MEP diagrams show negative potential concentrated around oxygen and nitrogen atoms, indicating these as likely sites for interaction. nih.gov This information is invaluable for understanding potential non-covalent interactions with biological targets.
Table 1: Key Parameters Obtained from DFT Calculations
| Parameter | Description | Significance in Drug Design |
| Optimized Geometry | The lowest energy, most stable 3D conformation of the molecule. | Determines the shape of the molecule, which is crucial for fitting into a receptor's binding site. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Indicates the molecule's susceptibility to electrophilic attack and its role as an electron donor in reactions. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Indicates the molecule's susceptibility to nucleophilic attack and its role as an electron acceptor. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap implies higher stability and lower chemical reactivity. A smaller gap suggests the molecule is more reactive. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution around the molecule. | Helps predict how the molecule will interact with other molecules, identifying regions for hydrogen bonding and other non-covalent interactions. nih.gov |
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is extensively used in drug discovery to screen for potential inhibitors and to understand the molecular basis of their activity. areeo.ac.ir For the this compound chemical class, docking studies have been performed to predict binding interactions with various protein targets. nih.gov
In one such study, a series of 1-hydroxynaphthalene-2-carboxanilides were evaluated as potential inhibitors of c-Jun N-terminal kinases (JNKs), a protein family involved in cancer and other diseases. nih.govresearchgate.net The docking protocol predicted the binding modes and affinities of these compounds within the active site of the JNK protein. nih.gov The results, often expressed as a docking score or binding energy (in kcal/mol), indicate the stability of the ligand-receptor complex; a more negative value suggests a stronger, more favorable interaction. nih.govareeo.ac.ir
Similarly, derivatives of the naphthol skeleton have been docked against histone deacetylases (HDACs), another important anticancer target. ekb.eg These studies revealed binding energies ranging from -9.08 to -10.08 kcal/mol, indicating strong potential inhibitory activity. ekb.eg Such computational predictions are crucial for prioritizing compounds for synthesis and biological testing and for optimizing lead compounds to enhance their binding affinity and selectivity. nih.gov
Table 2: Example Molecular Docking Results for Naphthol-Containing Compounds Against Protein Targets
| Compound Class | Protein Target | Binding Energy / Score (kcal/mol) | Key Finding | Reference |
| 1-Hydroxynaphthalene-2-carboxanilides | c-Jun N-terminal Kinase (JNK) | Not specified, but ranked by score | Compounds 4p and 5k were identified as top candidates for potential JNK inhibition based on docking scores and binding energies. | nih.govresearchgate.net |
| Naphthol derivatives | Histone Deacetylase-2 (HDAC2) | -9.08 to -10.08 | Synthesized compounds showed strong binding affinity, comparable to or better than the co-crystallized ligand (-9.75 kcal/mol). | ekb.eg |
| Natural Products (e.g., Lycopene) | HER-2 Receptor | -9.82 | Virtual screening identified several natural compounds with high binding affinity to the HER-2 receptor, suggesting potential as inhibitors. | areeo.ac.irareeo.ac.ir |
Future Directions and Emerging Research Avenues
Development of N-Hydroxynaphthalene-2-carboxamide-Based Agents with Enhanced Selectivity and Potency
A primary focus of future research will be the rational design of this compound derivatives with improved selectivity and potency. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how different substituents on the molecule influence its biological effects. nih.gov
For instance, research has shown that the nature and position of substituents on the anilide ring of 1-hydroxynaphthalene-2-carboxanilides significantly impact their antiproliferative activity. Derivatives with electron-withdrawing groups, such as -F, -Br, or -CF3, particularly at the meta- or para-positions, have demonstrated notable inhibitory effects on cancer cell lines like THP-1 and MCF-7. nih.gov Similarly, in the context of antimicrobial activity, specific substitutions on the phenyl ring of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides have yielded compounds with submicromolar activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Future development will likely involve the synthesis and screening of extensive libraries of these analogs. By systematically altering the substituents on both the naphthalene (B1677914) and the carboxamide portions of the molecule, researchers can fine-tune the compound's properties to achieve higher potency against specific targets while minimizing off-target effects. This approach, guided by SAR data, will be instrumental in creating more effective and safer therapeutic agents.
Exploration of Novel Biological Targets and Mechanisms of Action
While initial studies have identified several biological targets for N-hydroxynaphthalene-2-carboxamides, a significant avenue for future research lies in the exploration of novel targets and a deeper understanding of their mechanisms of action. These compounds are considered multi-target agents, capable of interacting with various cellular structures and pathways. nih.gov
In the realm of antimicrobial research, one proposed mechanism of action for certain this compound derivatives is the inhibition of bacterial respiration. nih.gov This is supported by the observation that some of these compounds can inhibit photosynthetic electron transport (PET) in chloroplasts, a process that shares similarities with bacterial respiration. nih.govmdpi.com Further investigations are needed to pinpoint the specific molecular targets within the respiratory chain.
In oncology, studies have pointed towards mitochondria-mediated apoptosis as a key mechanism of action for some halogenated hydroxynaphthalene carboxamides. nih.gov These compounds have been shown to induce a loss of mitochondrial membrane potential and the production of mitochondrial superoxide (B77818) in cancer cells. nih.gov More recent computational studies have also suggested that 1-hydroxynaphthalene-2-carboxanilides could act as potential inhibitors of c-Jun N-terminal kinases (JNKs), proteins involved in cancer cell signaling pathways. nih.govnih.gov
The future of research in this area will involve a multi-pronged approach, combining traditional biochemical assays with advanced techniques like chemoproteomics to identify direct binding partners and uncover new biological pathways affected by these compounds. researchgate.net This will not only expand our understanding of their therapeutic effects but also open up possibilities for their application in a wider range of diseases.
Integration of Advanced Computational and Experimental Methodologies in Rational Drug Discovery for this compound Analogues
The synergy between computational and experimental methods is revolutionizing rational drug design, and the development of this compound analogues is no exception. nih.govopenmedicinalchemistryjournal.com Advanced computational tools are becoming indispensable for predicting the properties of new molecules, screening large virtual libraries, and optimizing lead compounds. openmedicinalchemistryjournal.comnih.gov
Computational approaches that will drive future research include:
Molecular Docking and Virtual Screening: These techniques allow for the rapid in silico screening of vast compound libraries to identify molecules with a high probability of binding to a specific biological target. openmedicinalchemistryjournal.comemanresearch.org This can significantly reduce the time and cost associated with initial hit identification. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling: QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. emanresearch.org Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. emanresearch.org These models are invaluable for guiding the design of new, more potent analogues. nih.govemanresearch.org
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, helping to understand the stability of the interaction and the key residues involved in binding. nih.gov
The integration of these computational methods with experimental validation is crucial. nih.gov For example, a fragment-based design approach, coupled with microwave-assisted synthesis, has been successfully used to create a large library of 1-hydroxynaphthalene-2-carboxanilides for anticancer screening. researchgate.netnih.gov The experimental results from such screens can then be used to refine and improve the predictive power of the computational models, creating a powerful feedback loop for drug discovery. nih.gov
Looking ahead, the continued development and application of these integrated methodologies will accelerate the discovery of this compound-based drugs with enhanced therapeutic profiles. The ability to predict molecular properties, visualize interactions at the atomic level, and rationally design novel structures will be paramount in unlocking the full potential of this versatile chemical scaffold.
Q & A
Q. What are the optimal synthetic routes for N-hydroxynaphthalene-2-carboxamide, and how can reaction conditions be standardized?
this compound can be synthesized via electrophilic substitution or azo-coupling reactions. Key reagents include oxidizing agents like potassium permanganate (for hydroxylation) and coupling agents for azo-group introduction . Standardization requires monitoring reaction parameters (temperature, pH, solvent polarity) and validating intermediates using HPLC or TLC. For example, oxidation of naphthalene precursors under controlled acidic conditions (e.g., H₂SO₄) yields hydroxylated derivatives, while azo bonds are formed via diazonium salt coupling .
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
- Structural Elucidation : NMR (¹H/¹³C) and FT-IR confirm functional groups (e.g., hydroxyl, amide) and aromatic substitution patterns .
- Purity Assessment : HPLC with UV detection (λ = 254–280 nm) resolves impurities, while mass spectrometry (ESI-MS) verifies molecular weight .
- Crystallography : Single-crystal X-ray diffraction (as in ) determines precise molecular geometry and hydrogen-bonding networks .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicological data for this compound?
Conflicting toxicity reports may arise from differences in exposure models (in vitro vs. in vivo) or metabolite variability. To address this:
- Comparative Studies : Use standardized OECD guidelines for acute toxicity (e.g., OECD 423) across multiple species (rodents, zebrafish) .
- Metabolite Profiling : LC-MS/MS identifies reactive intermediates (e.g., quinones) that may explain hepatotoxicity discrepancies .
- Carcinogenicity Assessment : Apply IARC classification criteria (e.g., Group 2B for "possibly carcinogenic") by testing mutagenicity in Ames assays and chromosomal aberration models .
Q. What methodologies are recommended for studying the environmental fate of this compound?
- Degradation Pathways : Simulate photolysis (UV light) and hydrolysis (pH 5–9) to measure half-lives and identify breakdown products (e.g., 2-naphthoic acid) .
- Bioaccumulation : Use logP values (calculated via HPLC) to predict lipid solubility and model trophic transfer using EPI Suite .
- Ecotoxicology : Conduct algal growth inhibition tests (OECD 201) and Daphnia magna acute toxicity assays (OECD 202) to assess aquatic impacts .
Q. How does structural modification of this compound influence its biological activity?
- SAR Studies : Introduce substituents (e.g., chloro, methoxy) at positions 3 and 4 to enhance enzyme inhibition. For example, 4-[(3-chlorophenyl)azo] derivatives show increased binding affinity to cytochrome P450 enzymes .
- Hydrogen Bonding : Replace the hydroxyl group with methyl ethers to reduce metabolic oxidation while retaining activity .
- Bioactivity Screening : Use high-throughput assays (e.g., fluorescence polarization) to evaluate antimicrobial or antioxidant properties .
Q. What experimental designs are critical for investigating the compound’s mechanism of action in enzymatic systems?
- Kinetic Studies : Measure IC₅₀ values via Michaelis-Menten kinetics using purified enzymes (e.g., horseradish peroxidase) and varying substrate concentrations .
- Docking Simulations : Employ AutoDock Vina to model interactions between the compound’s amide group and enzyme active sites .
- Inhibitor Profiling : Compare inhibition potency against structurally similar compounds (e.g., 6,7-dihydroxynaphthalene-2-carboxylic acid) to identify pharmacophores .
Methodological Best Practices
Q. How should researchers handle stability and storage challenges for this compound?
Q. What protocols ensure reproducibility in synthesizing azo-linked derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
